molecular formula C27H23FN2O3 B5170905 N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide

Cat. No. B5170905
M. Wt: 442.5 g/mol
InChI Key: AMMNDNXRYQMECZ-UHFFFAOYSA-N
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide, commonly referred to as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLAP inhibitor is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes.

Mechanism of Action

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor works by inhibiting the activity of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide, an enzyme that is responsible for the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting the production of leukotrienes, N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor can reduce inflammation and improve clinical outcomes.
Biochemical and Physiological Effects:
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has several biochemical and physiological effects, including reducing the production of leukotrienes, decreasing inflammation, and improving clinical outcomes in various inflammatory diseases. N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has also been shown to have minimal side effects, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has some limitations, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor research, including developing more efficient synthesis methods, optimizing the pharmacokinetics and pharmacodynamics of the compound, and exploring its potential therapeutic applications in other inflammatory diseases. N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor may also be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor as a therapeutic agent.
Conclusion:
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor is a promising therapeutic agent that has shown efficacy in reducing inflammation and improving clinical outcomes in various inflammatory diseases. The compound has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, further research is needed to fully understand the potential of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor as a therapeutic agent and to explore its potential applications in other inflammatory diseases.

Synthesis Methods

The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor involves several steps, including the preparation of 4-(2-fluorophenoxy)aniline, 3-phenyl-2-propynoic acid, and piperidinecarboxylic acid. These compounds are then reacted under appropriate conditions to form N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor has shown promising results in various scientific research applications. One of the significant applications is in the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor works by blocking the production of leukotrienes, which are potent mediators of inflammation. Several preclinical studies have demonstrated the efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide inhibitor in reducing inflammation and improving clinical outcomes.

properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylprop-2-ynoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O3/c28-24-8-4-5-9-25(24)33-23-13-11-22(12-14-23)29-27(32)21-16-18-30(19-17-21)26(31)15-10-20-6-2-1-3-7-20/h1-9,11-14,21H,16-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMNDNXRYQMECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C(=O)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide

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